molecular formula C16H10ClN5 B5366743 7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5366743
M. Wt: 307.74 g/mol
InChI Key: BYGPEHIZILVQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, also known as ACTP, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to exhibit promising biological activity, making it a subject of interest for further research.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of various signaling pathways within cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of inflammatory and angiogenic pathways. It has also been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has several advantages for laboratory experiments, including its relatively simple synthesis method and its potential for use in the treatment of various diseases. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent and selective analogs. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with 4-pyridinylhydrazine to form 2-(4-pyridinyl)benzaldehyde, which is then reacted with triethyl orthoformate to form 2-(4-pyridinyl)-1,3,4-oxadiazole. This compound is then reacted with 2-aminobenzonitrile to form this compound.

Scientific Research Applications

7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been found to exhibit promising biological activity, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

7-(2-chlorophenyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN5/c17-13-4-2-1-3-12(13)14-7-10-19-16-20-15(21-22(14)16)11-5-8-18-9-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGPEHIZILVQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC3=NC(=NN23)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.